8-Amino-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

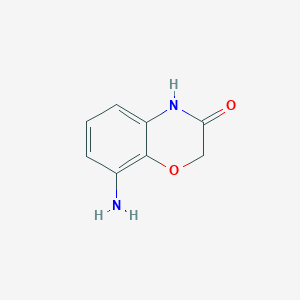

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, characterized by its heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 164.16 g/mol. Its structure features an amino group that plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| CAS Number | 26215-14-5 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogenic microorganisms, demonstrating effectiveness in inhibiting their growth. For instance, studies have shown that derivatives of benzoxazinones can exhibit potent antifungal activity against strains such as Botrytis cinerea and Fusarium oxysporum at concentrations as low as 200 mg/L .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the interaction with cellular targets that lead to cell cycle arrest and subsequent cell death .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Study on Antifungal Activity

A study conducted by researchers evaluated the antifungal activity of several benzoxazinone derivatives including this compound against phytopathogenic fungi. The results indicated that these compounds exhibited moderate to high antifungal activity, with specific derivatives completely inhibiting fungal growth at concentrations around 200 mg/L .

Evaluation of Anticancer Properties

In another significant study, the anticancer effects of benzoxazine derivatives were assessed using human cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability due to apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

8-Amino-2H-1,4-benzoxazin-3(4H)-one has been identified as a promising candidate for anticancer drug development. A notable study isolated a derivative of this compound from Capparis sikkimensis, demonstrating significant in vitro anticancer activity against tumor cell lines. The compound was characterized using spectroscopic methods, affirming its potential as an effective anticancer agent .

Mechanism of Action

Research indicates that benzoxazine derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds valuable in targeted cancer therapies .

Agricultural Applications

Herbicide Development

The compound has been evaluated for its potential use as a herbicide. Its structural properties allow it to interfere with plant growth regulators, thus providing a means to control unwanted vegetation in agricultural settings. Studies have shown that derivatives of benzoxazines exhibit herbicidal activity by inhibiting key metabolic processes in plants .

Biopesticides

Additionally, 8-amino derivatives have been investigated for their biopesticidal properties. They can serve as natural alternatives to synthetic pesticides, reducing environmental impact while maintaining efficacy against pests .

Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its ability to form stable cross-linked structures makes it suitable for applications in coatings and adhesives . Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Nanocomposites

Recent advancements have highlighted the use of this compound in the fabrication of nanocomposites. By integrating 8-amino derivatives into nanostructured materials, scientists have achieved improved electrical conductivity and thermal resistance, paving the way for innovative applications in electronics and energy storage devices .

-

Anticancer Research :

- Study Title : "Isolation and Characterization of Anticancer Principles from Capparis sikkimensis"

- Findings : Identified 8-amino derivatives with significant cytotoxic effects on various cancer cell lines through bioactivity-guided fractionation.

- Reference : Bioorganic & Medicinal Chemistry Letters (2003) .

- Agricultural Application :

- Material Science Innovation :

Propiedades

IUPAC Name |

8-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJWMXHKIDYANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469098 | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321126-82-3 | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.